molecular formula C14H18N2O3 B13755826 (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate CAS No. 1169393-56-9

(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate

Cat. No.: B13755826
CAS No.: 1169393-56-9
M. Wt: 262.30 g/mol
InChI Key: LTCPNPQUOAOESZ-VIFPVBQESA-N
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Description

(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate is a chiral compound that belongs to the class of carbamates It features a benzo[d]oxazole moiety, which is a fused heterocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized benzo[d]oxazole derivatives

    Reduction: Reduced benzo[d]oxazole derivatives

    Substitution: Substituted carbamate derivatives

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can bind to active sites, altering the enzyme’s activity or receptor’s signaling pathways . This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler structure lacking the carbamate group.

    Oxazoline: Contains a five-membered ring with one oxygen and one nitrogen atom.

    Oxazole: Similar to oxazoline but with a different substitution pattern.

Uniqueness

(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate is unique due to its chiral center and the presence of both benzo[d]oxazole and carbamate functionalities. This combination imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

CAS No.

1169393-56-9

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(1,3-benzoxazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H18N2O3/c1-9(15-13(17)19-14(2,3)4)12-16-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3,(H,15,17)/t9-/m0/s1

InChI Key

LTCPNPQUOAOESZ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2O1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=NC2=CC=CC=C2O1)NC(=O)OC(C)(C)C

Origin of Product

United States

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